molecular formula C23H18N4O2S B2575799 2-[3-(4-phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)propyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione CAS No. 302949-22-0

2-[3-(4-phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)propyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione

Cat. No. B2575799
CAS RN: 302949-22-0
M. Wt: 414.48
InChI Key: PNZRJHIHYPOQGV-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a phenyl group, a thioxo group, a dihydro-1H-1,2,4-triazol group, and a benzo[de]isoquinoline-1,3(2H)-dione group . These groups are common in many pharmaceutical compounds and could potentially contribute to various biological activities .


Synthesis Analysis

While the specific synthesis pathway for this compound is not provided, compounds with similar structures are often synthesized via reactions of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The phenyl and benzo[de]isoquinoline-1,3(2H)-dione groups are aromatic and planar, while the dihydro-1H-1,2,4-triazol group is a five-membered ring with two nitrogen atoms .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions due to the presence of several reactive functional groups. For example, the thioxo group could potentially be reduced, and the triazol group could participate in various substitution reactions .

Scientific Research Applications

Chemical Reactions and Synthesis

This compound and its analogs are involved in various chemical reactions and syntheses. For instance, in a study by Peláez et al. (2008), similar compounds were used in flash vacuum pyrolysis, showing lower thermal stability and affording similar reactions like ring opening and aromatization (Peláez, Szakonyi, Fülöp & Yranzo, 2008). Khodair, Gesson, and El-Ashry (2004) synthesized related compounds, some of which exhibited antitumor activities, highlighting the potential medical applications of these chemicals (Khodair, Gesson & El‐Ashry, 2004).

Medicinal Chemistry

In medicinal chemistry, these compounds show potential in drug development. For example, Mouhri et al. (2017) described a molecule designed to inhibit poly(adenosine diphosphate ribose) polymerase and damage DNA, showing the potential of such compounds in cancer therapy (Mouhri, Goodfellow, Kelley, Stein, Rogers & Jean-Claude, 2017).

Chemosensor Development

Compounds within this chemical class have been used in the development of chemosensors. Tolpygin et al. (2013) synthesized new derivatives exhibiting high selectivity in the determination of anions, demonstrating their usefulness in analytical chemistry (Tolpygin, Shepelenko, Revinskii, Dubonosov, Bren & Minkin, 2013).

Antitumor Activity

Falsini et al. (2017) investigated derivatives of this compound class as inhibitors of tumor-associated human carbonic anhydrases, showing nanomolar activity against certain cancer cell lines (Falsini, Squarcialupi, Catarzi, Varano, Betti, di Cesare Mannelli, Tenci, Ghelardini, Tanc, Angeli, Supuran & Colotta, 2017).

Future Directions

The potential applications of this compound would depend on its biological activity. Given the wide range of activities exhibited by compounds with similar functional groups, it could potentially be used in the development of new pharmaceuticals .

properties

IUPAC Name

2-[3-(4-phenyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)propyl]benzo[de]isoquinoline-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N4O2S/c28-21-17-11-4-7-15-8-5-12-18(20(15)17)22(29)26(21)14-6-13-19-24-25-23(30)27(19)16-9-2-1-3-10-16/h1-5,7-12H,6,13-14H2,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNZRJHIHYPOQGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NNC2=S)CCCN3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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